N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-(propan-2-yl)aniline
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Overview
Description
N-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclopentyl}-4-(propan-2-yl)aniline is a complex organic compound that features a tetrazole ring, a cyclopentyl group, and a substituted aniline moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclopentyl}-4-(propan-2-yl)aniline typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles, in the presence of azide sources under acidic or basic conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction or other alkylation methods.
Substitution on the Aniline Ring: The aniline moiety can be functionalized through electrophilic aromatic substitution reactions, such as nitration followed by reduction, or direct alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclopentyl}-4-(propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing nitro groups to amines or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{1-[1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclopentyl}-4-(propan-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N-{1-[1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclopentyl}-4-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The tetrazole ring and other functional groups may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)propan-1-one: A related compound with similar structural features but lacking the tetrazole ring.
3-(3,4-Dimethoxyphenyl)-1-propanol: Another similar compound with a hydroxyl group instead of the tetrazole ring.
N-(1,4-Dimethylpentyl)-3,4-dimethoxyamphetamine: A compound with a different substitution pattern but sharing the dimethoxyphenyl group.
Uniqueness
N-{1-[1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclopentyl}-4-(propan-2-yl)aniline is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H29N5O2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclopentyl]-4-propan-2-ylaniline |
InChI |
InChI=1S/C23H29N5O2/c1-16(2)17-7-9-18(10-8-17)24-23(13-5-6-14-23)22-25-26-27-28(22)19-11-12-20(29-3)21(15-19)30-4/h7-12,15-16,24H,5-6,13-14H2,1-4H3 |
InChI Key |
JMKLIVRELJAMMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2(CCCC2)C3=NN=NN3C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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